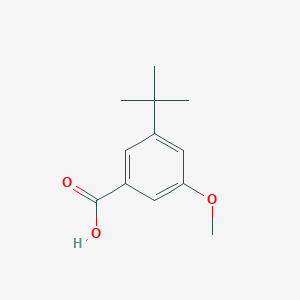

3-Tert-butyl-5-methoxybenzoic acid

概要

説明

3-Tert-butyl-5-methoxybenzoic acid is an organic compound with the molecular formula C12H16O3. This compound is characterized by a tert-butyl group and a methoxy group attached to a benzoic acid core. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-methoxybenzoic acid typically involves the introduction of the tert-butyl and methoxy groups onto a benzoic acid precursor. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3-Tert-butyl-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The tert-butyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 3-tert-butyl-5-methoxybenzaldehyde or this compound.

Reduction: Formation of 3-tert-butyl-5-methoxybenzyl alcohol or 3-tert-butyl-5-methoxybenzaldehyde.

Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

科学的研究の応用

3-Tert-butyl-5-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways involving benzoic acid derivatives.

Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-tert-butyl-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, affecting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

類似化合物との比較

Similar Compounds

- 3-Tert-butyl-4-methoxybenzoic acid

- 3-Tert-butyl-5-hydroxybenzoic acid

- 3-Tert-butyl-5-methylbenzoic acid

Uniqueness

3-Tert-butyl-5-methoxybenzoic acid is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

3-Tert-butyl-5-methoxybenzoic acid is an organic compound with potential biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzoic acid framework. This unique structure contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may:

- Inhibit Enzymatic Activity : The compound has shown potential in inhibiting enzymes associated with oxidative stress, thereby reducing cellular damage .

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative damage by scavenging free radicals .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated significant free radical scavenging activity.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 1: Anti-inflammatory Effects

A study conducted on rat models demonstrated that administration of this compound prior to carrageenan-induced paw edema significantly reduced inflammation. The percent inhibition of edema was calculated as follows:

Results showed an average inhibition of approximately 60% , indicating strong anti-inflammatory properties .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of the compound, it was found to inhibit the growth of multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Tert-butyl-5-methoxybenzoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, where benzoic acid derivatives are reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting catalyst concentration (0.5–1.5 eq.), reaction temperature (25–80°C), and solvent polarity. For example, using dichloromethane as the solvent improves tert-butyl group incorporation while minimizing side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .

Q. What analytical techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy : Focus on the aromatic proton environments (δ 6.5–8.0 ppm for substituted benzene) and tert-butyl group protons (singlet at δ 1.3–1.5 ppm).

- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%) and detect isomers .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., trypsin or kinase assays) using spectrophotometric or fluorometric methods. Prepare dose-response curves to calculate IC₅₀ values. For example, pre-incubate the enzyme with varying compound concentrations (1 nM–100 µM) and monitor substrate conversion rates. Use positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How does the electronic influence of the tert-butyl and methoxy groups affect regioselectivity in electrophilic substitution reactions during synthesis?

- Methodological Answer : The tert-butyl group is a strong electron-donating group (via inductive effects), directing electrophiles to the meta and para positions. However, steric hindrance from its bulky structure often limits substitution to the less hindered para position. The methoxy group, an ortho/para director, competes for regioselectivity. Computational modeling (e.g., DFT calculations) can predict preferred sites of substitution by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies can resolve overlapping signals in NMR spectra caused by similar proton environments in substituted benzoic acids?

- Methodological Answer :

- Use high-field NMR (600 MHz or higher) to enhance resolution.

- Employ deuterated solvents (e.g., DMSO-d₆) to reduce proton exchange broadening.

- Apply 2D techniques (COSY, HSQC) to correlate coupled protons and assign overlapping signals. For example, HSQC can differentiate aromatic carbons bonded to methoxy vs. tert-butyl groups .

Q. What computational methods are suitable for elucidating the binding interactions between this compound and target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses by scoring ligand-protein interactions. Follow with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability under physiological conditions. Analyze hydrogen bonding, hydrophobic contacts, and binding free energy (MM-PBSA/GBSA) to identify critical residues for mutagenesis studies .

Q. How do steric effects from the tert-butyl group influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The tert-butyl group hinders nucleophilic attack on the carbonyl carbon by creating steric bulk near the carboxylic acid moiety. To mitigate this, use activating agents (e.g., DCC/DMAP) to form reactive intermediates like mixed anhydrides. Alternatively, employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction rates under high-energy conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or reactivity of this compound across studies?

- Methodological Answer : Cross-validate synthetic protocols by replicating reaction conditions (e.g., catalyst purity, inert atmosphere). Use LC-MS to identify by-products (e.g., di-alkylated derivatives) that may reduce yield. Compare spectral data with published databases (PubChem, Reaxys) to confirm structural consistency. For reactivity variations, test alternative solvents (e.g., THF vs. DMF) to assess solvation effects .

特性

IUPAC Name |

3-tert-butyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-5-8(11(13)14)6-10(7-9)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOJTPAUYJYKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577244 | |

| Record name | 3-tert-Butyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-74-9 | |

| Record name | 3-tert-Butyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。